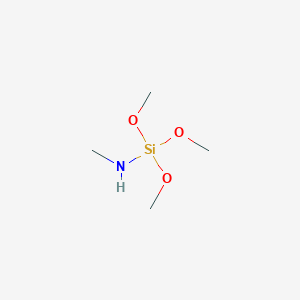
1,1,1-Trimethoxy-N-methylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trimethoxy-N-methylsilanamine is an organosilicon compound with the chemical formula C4H13NO3Si. It is a colorless liquid that is soluble in common organic solvents such as alcohols and ethers . This compound is used in various fields, including organic synthesis, as a silicon reagent, catalyst, and intermediate .
Preparation Methods
1,1,1-Trimethoxy-N-methylsilanamine can be synthesized by reacting a silane reagent with an imine compound . The specific preparation method can be adjusted and improved according to specific needs. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,1,1-Trimethoxy-N-methylsilanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced using common reducing agents, resulting in the formation of reduced silane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,1-Trimethoxy-N-methylsilanamine has several scientific research applications:
Biology: The compound is used in the synthesis of new materials that have potential biological applications.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,1,1-Trimethoxy-N-methylsilanamine involves its interaction with molecular targets and pathwaysThis interaction can affect the reactivity and stability of the resulting compounds, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
1,1,1-Trimethoxy-N-methylsilanamine can be compared with other similar organosilicon compounds, such as:
1,1,1-Trimethoxy-N,N-dimethylsilanamine: This compound has similar properties but differs in its molecular structure and specific applications.
Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-: Another related compound with distinct chemical and physical properties.
The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a versatile and valuable compound in scientific research and industrial processes .
Properties
CAS No. |
64909-07-5 |
|---|---|
Molecular Formula |
C4H13NO3Si |
Molecular Weight |
151.24 g/mol |
IUPAC Name |
N-trimethoxysilylmethanamine |
InChI |
InChI=1S/C4H13NO3Si/c1-5-9(6-2,7-3)8-4/h5H,1-4H3 |
InChI Key |
AIOMNNWVNIZXPT-UHFFFAOYSA-N |
Canonical SMILES |
CN[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


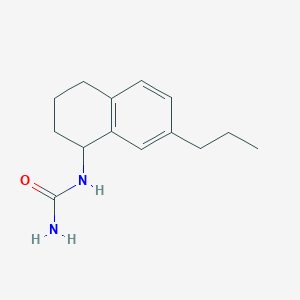
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol](/img/structure/B14506305.png)

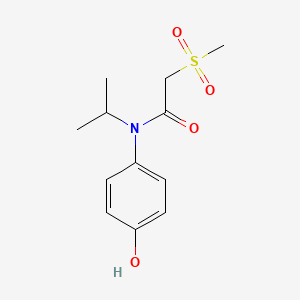
![(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid](/img/structure/B14506322.png)
![2-[3-Oxo-3-(2-oxocyclohexyl)propyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14506330.png)
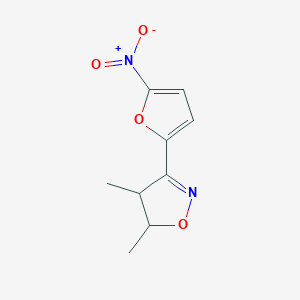

![4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile](/img/structure/B14506341.png)


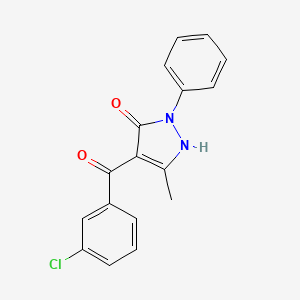
![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)
![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)
